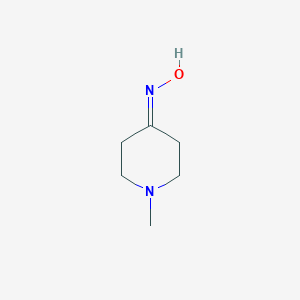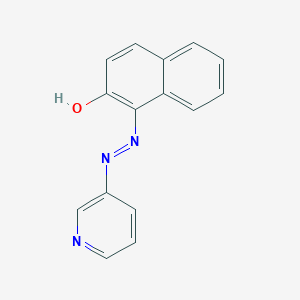
1-Méthylpipéridin-4-one oxime
Vue d'ensemble
Description
1-Methylpiperidin-4-one oxime is a chemical compound with the molecular formula C6H12N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond, which imparts unique chemical properties to the compound
Applications De Recherche Scientifique
1-Methylpiperidin-4-one oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: Its derivatives are studied for their antioxidant and antimicrobial activities.
Mécanisme D'action
Target of Action
It’s known that the compound has shown promising antioxidant and antimicrobial potential .
Mode of Action
It’s known that the compound exhibits antioxidant properties, which suggests it may act by scavenging free radicals and detoxifying the organism . It also shows antimicrobial activity, indicating it may interact with certain microbial targets .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress .
Result of Action
It’s known that the compound has shown promising antioxidant and antimicrobial activities . This suggests that it may help in preventing tissue damage, cell death, or degenerative processes caused by free radicals .
Analyse Biochimique
Cellular Effects
Some piperidinone derivatives have been found to exhibit antioxidant and antimicrobial activities
Molecular Mechanism
The molecular mechanism of action of 1-Methylpiperidin-4-one oxime is not well-established. It’s known that piperidinones can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-4-one oxime typically involves the oximation of 1-Methylpiperidin-4-one. The process begins with the preparation of 1-Methylpiperidin-4-one, which can be synthesized through the Mannich reaction involving p-anisaldehyde, acetone, and ammonium acetate trihydrate . The resulting product is then methylated and subsequently reacted with hydroxylamine hydrochloride (NH2OH∙HCl) to form the oxime .
Industrial Production Methods: Industrial production of 1-Methylpiperidin-4-one oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of anhydrous potassium carbonate (K2CO3) as a base during the oximation step is common to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpiperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or amines, depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-Methylpiperidin-4-one oxime can be compared with other similar compounds, such as:
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime: This compound has been studied for its enhanced biological properties, including antioxidant and antimicrobial activities.
N-Benzylpiperidin-4-one oxime: Known for its cytotoxicity and potential use in cancer research.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKIHOURGCZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320752 | |
| Record name | 1-methylpiperidin-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-27-1 | |
| Record name | 1515-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methylpiperidin-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














